molecular formula C10H12ClNOS B1443225 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 1179119-21-1

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1443225
CAS No.: 1179119-21-1
M. Wt: 229.73 g/mol
InChI Key: NLMJBFLSTICGSA-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol It is known for its unique structure, which includes a chloroacetyl group attached to a pyrrolidine ring, further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 2-(thiophen-3-yl)pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive chloroacetyl and thiophene moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is unique due to its combination of a chloroacetyl group, a pyrrolidine ring, and a thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloroacetyl group, a pyrrolidine ring, and a thiophene moiety. This compound has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10_{10}H12_{12}ClNOS
  • Molecular Weight : 229.73 g/mol
  • SMILES Notation : C1CC(N(C1)C(=O)CCl)C2=CSC=C2
  • InChIKey : NLMJBFLSTICGSA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-(thiophen-3-yl)pyrrolidine with chloroacetyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for the formation of the desired compound with high yield and purity under controlled conditions.

Anticancer Properties

The compound's mechanism of action may involve interactions with various molecular targets, including enzymes and receptors associated with cancer pathways. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, indicating that this compound may also possess anticancer properties .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the reactive chloroacetyl and thiophene groups facilitate interactions with biological macromolecules, leading to modulation of biochemical pathways that could result in therapeutic effects .

Study on Antimicrobial Activity

A study evaluating various thiophene-containing compounds demonstrated that certain derivatives exhibited significant antibacterial activity. The study highlighted the potential of these compounds as lead structures for developing new antibiotics .

Anticancer Research

In another investigation focusing on pyrrole derivatives, researchers reported enhanced cytotoxicity against hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin. This suggests that modifications in the structure can lead to improved biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-oneStructureAntimicrobial
2-Chloro-1-(thiophen-2-yl)ethan-1-oneStructureAnticancer

The uniqueness of this compound lies in its combination of functional groups that may enhance its biological activity compared to structurally similar compounds.

Properties

IUPAC Name

2-chloro-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-6-10(13)12-4-1-2-9(12)8-3-5-14-7-8/h3,5,7,9H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJBFLSTICGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179119-21-1
Record name 2-chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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